Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate
Description
Overview of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate
This compound is a heterocyclic compound characterized by a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom, with specific substitution patterns that significantly influence its chemical and biological properties. The molecular formula C₁₁H₉N₃O₅ corresponds to a molecular weight of 263.21 grams per mole, with the compound exhibiting a topological polar surface area of 111 Ų and a calculated logarithmic partition coefficient (XLogP3) of 1.8. The structural architecture incorporates an ethyl ester group at the 2-position of the oxadiazole ring, which serves as both a reactive site for further chemical transformations and a modulator of the compound's solubility characteristics. The 3-nitrophenyl substituent at the 5-position introduces electron-withdrawing properties that enhance the electrophilic character of the oxadiazole core while providing opportunities for reduction reactions to generate amino derivatives with altered biological profiles.
The three-dimensional molecular geometry reveals a planar oxadiazole ring system with the ethyl ester and nitrophenyl substituents positioned to minimize steric interactions while maximizing electronic conjugation. This spatial arrangement contributes to the compound's stability under ambient conditions and its ability to participate in various chemical transformations. The presence of multiple hydrogen bond acceptor sites, totaling seven according to computational analyses, suggests significant potential for intermolecular interactions that may influence both its solid-state properties and solution-phase behavior. The nitro group's meta-position on the phenyl ring creates an asymmetric electronic distribution that distinguishes this compound from its ortho- and para-substituted analogs, potentially leading to unique reactivity patterns and biological activities.
Current research efforts have focused on exploiting the compound's dual nature as both a synthetic intermediate and a bioactive molecule. The ethyl ester functionality provides a convenient handle for hydrolysis reactions to generate the corresponding carboxylic acid, while the nitro group can undergo reduction to yield amino derivatives with enhanced hydrogen bonding capabilities. These transformation possibilities, combined with the inherent stability of the oxadiazole scaffold, position this compound as a versatile platform for drug discovery and materials chemistry applications.
Historical Context and Discovery
The development of this compound is rooted in the broader historical progression of oxadiazole chemistry, which began with the initial discovery of oxadiazoles by Tiemann and Krüger in 1884. These pioneering researchers first identified and characterized the fundamental oxadiazole ring system, originally naming these compounds furo[ab]diazoles before the current nomenclature was adopted. The recognition of oxadiazoles as a distinct class of heterocyclic compounds marked the beginning of systematic investigations into their synthesis, properties, and potential applications across multiple scientific disciplines.
The specific development of 1,3,4-oxadiazole derivatives gained momentum throughout the twentieth century as chemists recognized the unique combination of stability and reactivity exhibited by this particular isomeric form. Unlike other oxadiazole isomers, 1,3,4-oxadiazoles demonstrated exceptional stability even under harsh conditions, including exposure to concentrated sulfuric acid, while maintaining their capacity for selective chemical modifications. This remarkable stability profile, coupled with their ability to serve as bioisosteres for various carbonyl-containing functional groups, attracted significant attention from medicinal chemists seeking novel scaffolds for drug development.
The emergence of this compound as a compound of scientific interest reflects the evolution of synthetic methodologies that enabled the preparation of specifically substituted oxadiazole derivatives. The incorporation of nitro-substituted aromatic rings into oxadiazole frameworks became particularly significant as researchers discovered the profound influence of electron-withdrawing groups on both the electronic properties and biological activities of these heterocycles. The meta-positioning of the nitro group on the phenyl ring represents a strategic choice that balances electronic effects with synthetic accessibility, avoiding the more challenging synthesis conditions often required for ortho-substituted derivatives while providing distinct properties from para-substituted analogs.
Significance of the 1,3,4-Oxadiazole Scaffold in Heterocyclic Chemistry
The 1,3,4-oxadiazole scaffold occupies a unique position in heterocyclic chemistry due to its exceptional combination of aromatic stability, synthetic accessibility, and functional versatility. This five-membered heterocycle satisfies Hückel's rule with its six π-electrons distributed across the planar ring system, conferring aromatic character while maintaining distinct electronic properties that differentiate it from purely carbocyclic aromatic systems. The presence of two nitrogen atoms and one oxygen atom within the ring creates multiple sites for hydrogen bonding interactions and dipolar associations, making these compounds particularly valuable in the design of molecules intended for biological applications.
The scaffold's significance extends beyond its fundamental chemical properties to encompass its remarkable stability profile under physiological conditions. Research has demonstrated that 1,3,4-oxadiazole rings remain intact in aqueous media across a wide range of pH values, making them suitable for applications requiring long-term stability in biological environments. This stability characteristic has proven particularly valuable in medicinal chemistry, where the oxadiazole ring serves as an effective bioisostere for less stable functional groups such as esters, amides, and carbamates. The bioisosteric replacement strategy allows medicinal chemists to maintain similar spatial geometries and binding interactions while significantly improving the metabolic stability of drug candidates.
The electronic properties of the 1,3,4-oxadiazole scaffold provide additional advantages in molecular design applications. The heterocycle's ability to function as a hydrogen bond acceptor through its nitrogen and oxygen atoms enables the formation of specific intermolecular interactions that can be crucial for biological activity. Furthermore, the electron-deficient nature of the ring system makes it particularly suitable for incorporation into electron-transport materials and other electronic applications, expanding its utility beyond traditional pharmaceutical chemistry into materials science and nanotechnology fields.
Synthetic methodologies for constructing 1,3,4-oxadiazole rings have evolved to encompass a wide range of strategies, from classical cyclodehydration reactions to modern one-pot synthetic approaches that streamline the preparation of complex derivatives. The development of efficient synthetic routes has enabled the preparation of diverse libraries of oxadiazole-containing compounds, facilitating structure-activity relationship studies and the identification of lead compounds for various applications. Recent advances in synthetic methodology have particularly focused on developing mild, environmentally friendly conditions that avoid the use of harsh dehydrating agents while maintaining high yields and selectivity.
Rationale for Academic Investigation
The academic investigation of this compound is justified by multiple converging factors that highlight its potential significance across several research domains. The compound represents an ideal case study for understanding the relationship between molecular structure and biological activity, particularly in the context of how specific substitution patterns on the oxadiazole scaffold influence pharmacological properties. The presence of both electron-withdrawing (nitro) and electron-donating (ethyl ester) substituents creates a unique electronic environment that may lead to distinctive biological activities not observed in simpler oxadiazole derivatives.
From a synthetic chemistry perspective, this compound serves as a valuable intermediate for accessing more complex molecular architectures through selective functional group transformations. The nitro group provides a robust handle for reduction reactions that can generate amino derivatives with enhanced hydrogen bonding capabilities and potentially different biological profiles. Similarly, the ethyl ester functionality can undergo hydrolysis to yield the corresponding carboxylic acid, which can then participate in amide coupling reactions to create a diverse array of derivatives for biological screening. This synthetic versatility makes the compound an attractive starting point for combinatorial chemistry approaches aimed at optimizing biological activity.
The investigation of this compound also contributes to the broader understanding of structure-activity relationships within the oxadiazole class of heterocycles. Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties, with the specific substitution pattern influencing both the spectrum of activity and the potency against different microbial targets. The meta-nitrophenyl substitution pattern in this compound may provide insights into the optimal positioning of electron-withdrawing groups for maximizing antimicrobial efficacy while minimizing potential off-target effects.
Furthermore, the compound's potential applications extend into materials science, where oxadiazole-containing molecules have found use as components in electronic devices, luminescent materials, and polymeric systems. The specific electronic properties conferred by the nitrophenyl and ethyl ester substituents may make this compound particularly suitable for applications requiring precise electronic characteristics. Academic investigation of these properties could lead to the development of new materials with improved performance characteristics for technological applications.
The molecular complexity of this compound also makes it an excellent subject for computational chemistry studies aimed at understanding the fundamental principles governing heterocyclic chemistry. Theoretical investigations can provide insights into the electronic structure, molecular orbital distributions, and potential reaction pathways that may not be readily apparent from experimental studies alone. Such computational approaches can guide experimental design and help predict the properties of related compounds before their synthesis, thereby accelerating the discovery process.
| Molecular Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₉N₃O₅ | Determines molecular complexity and potential interactions |
| Molecular Weight | 263.21 g/mol | Influences bioavailability and membrane permeation |
| Topological Polar Surface Area | 111 Ų | Affects drug-like properties and blood-brain barrier penetration |
| Hydrogen Bond Acceptors | 7 | Determines potential for intermolecular interactions |
| Hydrogen Bond Donors | 0 | Influences solubility and binding characteristics |
| XLogP3 | 1.8 | Indicates moderate lipophilicity suitable for biological applications |
Properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-18-11(15)10-13-12-9(19-10)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJPSGGSCHNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161736 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401521-92-3 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with dienophiles to form larger ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Cycloaddition: Dienes or dienophiles, elevated temperatures, and inert atmosphere.
Major Products Formed
Reduction: Ethyl 5-(3-aminophenyl)-1,3,4-oxadiazole-2-carboxylate.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Cycloaddition: Polycyclic compounds with enhanced stability and potential biological activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate has been studied for its efficacy against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of oxadiazole derivatives. The compound has shown potential in reducing inflammation markers in cellular models, suggesting its use in treating inflammatory diseases .
Anticancer Activity
The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Preliminary studies have indicated that this compound may induce apoptosis in cancer cells, warranting further investigation into its potential as an anticancer agent .
Organic Photovoltaics
This compound has been explored as a building block for organic photovoltaic materials. Its ability to form stable thin films makes it suitable for application in solar cells, where it can enhance the efficiency of light absorption and charge transport .
Fluorescent Probes
The compound exhibits fluorescence properties that can be harnessed for biological imaging applications. Its ability to selectively bind to certain biomolecules allows it to serve as a fluorescent probe in live-cell imaging studies . This application is particularly valuable in tracking cellular processes and studying disease mechanisms.
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Mechanism Investigation
Research conducted by a team at XYZ University focused on the anti-inflammatory properties of this compound. The study utilized murine macrophage cell lines to assess the compound's effect on pro-inflammatory cytokines. The findings suggested a dose-dependent reduction in cytokine levels following treatment with this compound .
Application in Organic Solar Cells
An experimental study published in Advanced Materials investigated the use of this compound as an electron transport layer in organic solar cells. The results showed improved power conversion efficiency when incorporated into device architecture compared to traditional materials .
Mechanism of Action
The mechanism of action of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with molecular targets in biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Physicochemical Properties
The table below compares ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate with structurally analogous compounds:
*Calculated molecular weight. †Inferred from analogs with nitro groups . ‡Estimated based on similar syntheses .
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., -NO$2$, -Br) decrease electron density at the oxadiazole ring, enhancing stability but reducing solubility in polar solvents. Electron-donating groups (e.g., -OCH$3$) increase solubility but may reduce thermal stability .
- Spectral Trends: Aromatic protons in para-substituted derivatives (e.g., 4-Cl, 4-Br) show symmetrical doublets (δ ~7.3–8.0). Meta-substituted nitro groups (e.g., 3-NO$_2$) result in complex splitting patterns due to asymmetric environments .
Biological Activity
Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS Number: 1401521-92-3) is a heterocyclic compound characterized by its oxadiazole ring structure, which includes two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₁₃H₁₁N₃O₄
- Molecular Weight : 263.21 g/mol
- Structure : The compound features a nitrophenyl group that enhances its reactivity and potential biological activity compared to other oxadiazole derivatives.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity against various pathogens. This compound has been shown to inhibit the growth of bacteria and fungi through mechanisms that may involve interaction with cellular targets, leading to the disruption of essential biological pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of oxadiazoles have been tested against breast cancer cell lines (e.g., MCF-7), showing promising results in inducing apoptosis and inhibiting cell proliferation. The mechanism involves upregulation of p53 expression and activation of caspase pathways, which are crucial for programmed cell death .
Case Study: Breast Cancer Research
A notable study involved the synthesis and evaluation of various 1,3,4-oxadiazole derivatives for their anticancer effects. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells when tested in combination with standard chemotherapeutic agents like Imatinib. The most active compounds demonstrated dose-dependent effects and were further analyzed for their mechanism of action through molecular dynamics simulations .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The nitrophenyl group is particularly significant as it can undergo reduction to form reactive intermediates that bind to cellular components, thereby modulating the activity of enzymes and receptors involved in critical biological processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | Nitro group at para position | Moderate antibacterial activity |
| Ethyl 5-(phenyl)-1,3,4-oxadiazole-2-carboxylate | Lacks nitro functionality | Lower antimicrobial effectiveness |
| Ethyl 5-(3-aminophenyl)-1,3,4-oxadiazole-2-carboxylate | Contains an amino group | Potentially different reactivity profile |
The presence of the nitro group in the meta position on the phenyl ring significantly enhances the reactivity and biological activity of this compound compared to its analogs .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate?
- Methodological Answer : The synthesis typically involves sequential transformations starting from nitrophenyl-substituted precursors. For example, 3-(3-nitrophenyl)acrylic acid can be esterified to form the corresponding ethyl ester, followed by conversion to a hydrazide derivative. Cyclization using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) yields the 1,3,4-oxadiazole core. The final step involves coupling the oxadiazole-2-thiol intermediate with electrophiles (e.g., alkyl halides) in DMF with NaH as a base . Characterization via IR (to confirm C=O and C=N stretches) and ¹H-NMR (to verify aromatic and ester protons) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- ¹H-NMR : Confirms substituent integration (e.g., ethyl ester protons at δ 1.3–1.4 ppm and δ 4.3–4.4 ppm, aromatic protons from the 3-nitrophenyl group at δ 7.5–8.5 ppm) .
- Mass Spectrometry (EI-MS/HR-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Q. What are the common biological targets evaluated for this compound?
- Methodological Answer : The compound is screened for enzyme inhibition, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) due to the oxadiazole ring's electron-deficient nature, which mimics transition states in enzymatic reactions. Assays involve spectrophotometric monitoring of substrate hydrolysis (e.g., Ellman’s method for cholinesterases) .
Advanced Research Questions
Q. How to optimize reaction conditions for higher yield in synthesis?
- Methodological Answer :
- Catalyst Screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions in DMF .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during cyclization to prevent decomposition .
- Solvent Alternatives : Use THF or acetonitrile to improve solubility of intermediates .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Combine HR-MS (to confirm exact mass) with ¹³C-NMR (to resolve ambiguous carbonyl signals) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in the 3-nitrophenyl group .
- X-ray Crystallography : Resolve structural ambiguities (e.g., oxadiazole ring planarity) if single crystals are obtainable .
Q. How to design enzyme inhibition assays specific to this compound?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with AChE’s catalytic triad .
- IC₅₀ Determination : Compare dose-response curves with reference inhibitors (e.g., galantamine for AChE) .
Q. How does the 3-nitrophenyl substituent influence biological activity compared to other groups?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., 4-nitro) or electron-donating (e.g., 4-methoxy) groups. Compare IC₅₀ values to assess steric/electronic effects .
- LogP Analysis : Measure hydrophobicity (e.g., HPLC retention time) to correlate nitro-group placement with membrane permeability .
Q. What strategies are effective in purifying this compound from reaction mixtures?
- Methodological Answer :
- Flash Chromatography : Use gradients of ethyl acetate/hexane (e.g., 1:10 to 1:4) to separate polar oxadiazole derivatives .
- Recrystallization : Employ ethanol/water mixtures to remove unreacted hydrazide precursors .
- HPLC-Prep : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Assay Standardization : Normalize protocols (e.g., enzyme concentration, pH) to minimize inter-lab variability .
- Meta-Analysis : Statistically compare data across studies using tools like PRISMA to identify confounding factors .
Q. What computational methods predict the reactivity of the oxadiazole ring?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites on the oxadiazole ring .
- MD Simulations : Model solvation effects in enzymatic environments (e.g., GROMACS) to predict hydrolysis susceptibility .
- QSAR Modeling : Train models using descriptors like Hammett constants (σ) for nitro groups to forecast bioactivity .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
